molecular formula C11H14O2 B14144568 ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate CAS No. 55169-17-0

ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate

Cat. No.: B14144568
CAS No.: 55169-17-0
M. Wt: 178.23 g/mol
InChI Key: NOFDQMMVKIVWNO-UHFFFAOYSA-N
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Description

Ethyl bicyclo[510]octa-2,4-diene-8-carboxylate is a chemical compound with the molecular formula C11H14O2 It is a bicyclic structure that includes a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate typically involves the use of rhodium-catalyzed reactions. One common method includes the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . This process is catalyzed by a rhodium(I) complex with a flexible NHC-based pincer ligand, which can interconvert between different coordination modes to facilitate the reaction sequence .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites that other molecules might not, making it a valuable tool for studying molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate is unique due to its specific bicyclic structure and the presence of the carboxylate ester functional group. This combination of features makes it distinct from other similar compounds and provides unique reactivity and binding properties.

Properties

CAS No.

55169-17-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate

InChI

InChI=1S/C11H14O2/c1-2-13-11(12)10-8-6-4-3-5-7-9(8)10/h3-6,8-10H,2,7H2,1H3

InChI Key

NOFDQMMVKIVWNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1C=CC=CC2

Origin of Product

United States

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